Lanepitant dihydrochloride trihydrate is derived from pyridopyrimidinone compounds. These compounds are known for their utility in treating various forms of neuropathic and inflammatory pain by targeting sodium channels, particularly those associated with pain transmission in the nervous system. The compound is classified under the category of small molecules that act on ion channels, making it relevant in pharmacological research focused on pain management and related disorders .
The synthesis of lanepitant dihydrochloride trihydrate involves several steps, typically utilizing conventional organic synthesis techniques. Key methods include:
For instance, one method may include reacting a pyridopyrimidinone derivative with an appropriate amine under acidic conditions to form the desired dihydrochloride salt .
The molecular structure of lanepitant dihydrochloride trihydrate can be described as follows:
Techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be employed to elucidate the precise arrangement of atoms within the molecule, providing insight into its three-dimensional conformation and potential interactions with biological targets.
Lanepitant dihydrochloride trihydrate participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action for lanepitant dihydrochloride trihydrate primarily involves:
Studies have shown that lanepitant exhibits a dose-dependent response in reducing pain signals in animal models, correlating with its binding affinity to specific sodium channel subtypes .
Lanepitant dihydrochloride trihydrate possesses several notable physical and chemical properties:
Lanepitant dihydrochloride trihydrate has several promising applications:
The neurokinin-1 (NK-1) receptor, the primary target for the neuropeptide substance P, regulates diverse physiological processes including pain transmission, neurogenic inflammation, and cellular stress responses. Antagonism of this receptor emerged as a promising strategy to modulate pathological pathways in neurological and inflammatory disorders. Lanepitant dihydrochloride trihydrate (C~33~H~45~N~5~O~3~·2ClH·3H~2~O), a crystalline salt formulation of the selective NK-1 antagonist lanepitant, represents an early non-peptide compound developed to probe this therapeutic approach. Its high-affinity binding and preclinical efficacy positioned it as a tool for validating the substance P/NK-1 axis in disease models [1] [6].
The development of NK-1 receptor antagonists began in earnest during the 1990s, driven by the hypothesis that blocking substance P signaling could alleviate pain and inflammation. Early peptide-based antagonists faced bioavailability and stability challenges, prompting a shift toward small-molecule inhibitors. Lanepitant (LY303870), developed by Eli Lilly, was among the first potent, selective, and orally bioavailable non-peptide NK-1 antagonists. Preclinical studies demonstrated its ability to cross the blood-brain barrier and inhibit substance P-induced responses, such as neurogenic dural inflammation—a key model of migraine pathophysiology [1] [6] [12].
Despite promising preclinical data, clinical trials in the early 2000s revealed significant limitations. Lanepitant failed to show statistically significant efficacy over placebo in large-scale studies for migraine prevention, osteoarthritis pain, and painful diabetic neuropathy. For example, a 12-week migraine prevention trial (n=84) reported response rates of 41% for lanepitant versus 22% for placebo (p=0.065), failing to meet clinical relevance thresholds [2] [6] [10]. These outcomes mirrored broader challenges in the field, where multiple NK-1 antagonists (e.g., aprepitant, fosaprepitant) succeeded in treating chemotherapy-induced nausea but faltered in pain conditions. This highlighted a critical disconnect between animal models and human pathophysiology [3] [6].
Table 1: Evolution of Select NK-1 Receptor Antagonists in Pain/Inflammation Research
Compound | Developer | Key Indications Tested | Clinical Outcome |
---|---|---|---|
Lanepitant | Eli Lilly | Migraine, Osteoarthritis, Neuropathy | Ineffective in Phase II/III trials [1] [6] |
Aprepitant | Merck | Postoperative pain, Arthritis | Ineffective for pain; approved for nausea [3] |
Fosaprepitant | Merck | Inflammatory pain | Repurposed for nausea/vomiting [3] |
L-733,060 | Pfizer | Neuropathic pain models | Preclinical efficacy only [8] |
Substance P (SP) operates as a primary neurotransmitter and neuromodulator through NK-1 receptor activation. Its release from sensory neurons amplifies nociceptive signals in the spinal cord, contributing to central sensitization and hyperalgesia. In peripheral tissues, SP induces vasodilation, plasma extravasation, and immune cell recruitment (e.g., mast cell degranulation), establishing a direct link between neural activation and inflammation [4] [7].
The SP/NK-1 axis exhibits dual roles in pain modulation:
Beyond pain, SP/NK-1 signaling contributes to:
Lanepitant dihydrochloride trihydrate emerged as a critical tool compound for dissecting NK-1 receptor functions. Its trihydrate form enhanced stability for in vivo dosing, while its dihydrochloride moiety improved solubility. Key pharmacological properties included:
Table 2: Preclinical Profile of Lanepitant Dihydrochloride Trihydrate
Parameter | Value | Experimental Context |
---|---|---|
Molecular Weight | 686.71 g/mol (trihydrate) | C~33~H~48~Cl~2~N~5~O~4~ [5] [9] |
NK-1 Binding Affinity (K~i~) | 0.10 nM (central), 0.15 nM (peripheral) | Human receptor binding assays [1] |
Functional IC~50~ | 1.5 nM (phosphoinositide turnover) | UC-11 MG astrocytoma cells [1] |
Solubility | Soluble in DMSO | Formulation for in vitro studies [9] |
Preclinical studies leveraged these properties to validate NK-1 antagonism in disease models. Lanepitant suppressed neurogenic dural inflammation in guinea pigs, supporting the migraine mechanism. It also reversed hyperalgesia in sensitized pain states but not acute nociception, aligning with SP’s role in pain sensitization [1] [12]. Despite clinical setbacks, this foundational work highlighted NK-1 receptors as targets for peripheral inflammatory conditions, later explored in corneal neovascularization [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7